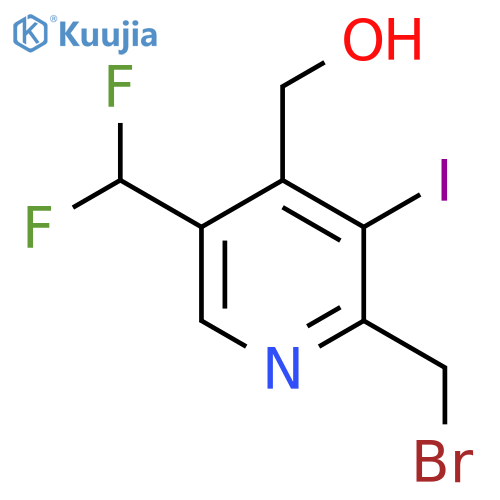Cas no 1805556-00-6 (2-(Bromomethyl)-5-(difluoromethyl)-3-iodopyridine-4-methanol)

1805556-00-6 structure
商品名:2-(Bromomethyl)-5-(difluoromethyl)-3-iodopyridine-4-methanol
CAS番号:1805556-00-6
MF:C8H7BrF2INO
メガワット:377.952560663223
CID:4895110
2-(Bromomethyl)-5-(difluoromethyl)-3-iodopyridine-4-methanol 化学的及び物理的性質
名前と識別子
-
- 2-(Bromomethyl)-5-(difluoromethyl)-3-iodopyridine-4-methanol
-
- インチ: 1S/C8H7BrF2INO/c9-1-6-7(12)5(3-14)4(2-13-6)8(10)11/h2,8,14H,1,3H2
- InChIKey: WGCFPWUAUIAWMH-UHFFFAOYSA-N
- ほほえんだ: IC1C(CBr)=NC=C(C(F)F)C=1CO
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 14
- 回転可能化学結合数: 3
- 複雑さ: 187
- トポロジー分子極性表面積: 33.1
- 疎水性パラメータ計算基準値(XlogP): 1.8
2-(Bromomethyl)-5-(difluoromethyl)-3-iodopyridine-4-methanol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029020720-500mg |
2-(Bromomethyl)-5-(difluoromethyl)-3-iodopyridine-4-methanol |
1805556-00-6 | 95% | 500mg |
$1,819.80 | 2022-04-01 | |
| Alichem | A029020720-1g |
2-(Bromomethyl)-5-(difluoromethyl)-3-iodopyridine-4-methanol |
1805556-00-6 | 95% | 1g |
$3,010.80 | 2022-04-01 | |
| Alichem | A029020720-250mg |
2-(Bromomethyl)-5-(difluoromethyl)-3-iodopyridine-4-methanol |
1805556-00-6 | 95% | 250mg |
$1,029.00 | 2022-04-01 |
2-(Bromomethyl)-5-(difluoromethyl)-3-iodopyridine-4-methanol 関連文献
-
Xiufang Ma,Keju Sun,Yongjun Xu,Federico Calle-Vallejo Chem. Sci., 2020,11, 4119-4124
-
Krešimir Molčanov,Marijana Jurić,Biserka Kojić-Prodić Dalton Trans., 2013,42, 15756-15765
-
4. Water
-
Miguel A. C. Teixeira,Steve Arscott,Simon J. Cox Soft Matter, 2018,14, 5369-5382
1805556-00-6 (2-(Bromomethyl)-5-(difluoromethyl)-3-iodopyridine-4-methanol) 関連製品
- 2171706-77-5(1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-ynoyl-3,3-dimethylazetidine-2-carboxylic acid)
- 1207049-52-2(2-fluoro-N-(2-{(thiophen-2-yl)carbamoylamino}phenyl)benzamide)
- 64328-63-8(4-(Hexyloxy)benzohydrazide)
- 1956436-11-5((1R)-1-(3-fluoro-4-nitrophenyl)ethan-1-ol)
- 2039-76-1(3-Acetylphenanthrene)
- 149910-78-1(Benzene, 2-(bromomethyl)-1-(3-bromopropyl)-4-methyl-)
- 1860790-55-1(4-[1-(Aminomethyl)cyclopropyl]oxan-4-ol)
- 1711568-86-3(ethyl 8-ethyl-2-azaspiro4.5decane-4-carboxylate)
- 6962-10-3(4-(2-Phenylpropan-2-yl)aniline)
- 2101197-37-7(1-isopropyl-5-[(2-methylpiperidin-1-yl)carbonyl]-1H-pyrazol-3-amine)
推奨される供給者
atkchemica
ゴールドメンバー
中国のサプライヤー
試薬

Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

pengshengyue
ゴールドメンバー
中国のサプライヤー
大量
